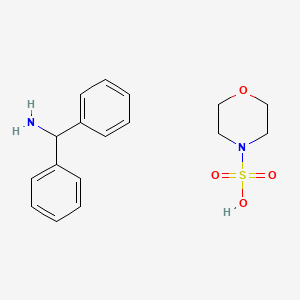

4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1), also known as Mops-DMA, is a chemical compound used in scientific research. It is a buffer solution that is commonly used in biochemical and physiological experiments. This compound is a combination of 4-morpholinesulfonic acid and diphenylmethylamine in a 1:1 ratio.

Mechanism of Action

4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 7.2, which means that it is most effective at buffering solutions near this pH. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) can also chelate metal ions, which can affect the activity of enzymes and other proteins.

Biochemical and Physiological Effects:

4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) has no known biochemical or physiological effects on living organisms. It is used solely as a buffer solution in scientific research and does not interact with biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) as a buffer solution is that it has a low UV absorbance, which makes it useful for experiments that require UV detection, such as protein and nucleic acid analysis. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) also has a high solubility in water, which makes it easy to prepare solutions. A limitation of using 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is that it is not effective at buffering solutions outside of the pH range of 6.5-7.5.

Future Directions

There are several future directions for the use of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) in scientific research. One direction is to investigate the use of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) in drug delivery systems. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) could potentially be used as a carrier for drugs that have a low solubility in water. Another direction is to study the effects of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) on the activity of enzymes and other proteins. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1)'s ability to chelate metal ions could affect the activity of these proteins and could lead to new insights into their function. Finally, future research could investigate the use of 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) in the development of biosensors for the detection of metal ions. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1)'s ability to chelate metal ions could be used to create biosensors that are highly specific and sensitive.

Synthesis Methods

4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is synthesized by combining 4-morpholinesulfonic acid and diphenylmethylamine in a 1:1 ratio. The reaction takes place in a solvent, such as water or ethanol, and is heated to a specific temperature. The reaction is monitored to ensure that the desired compound is formed. The product is then purified and dried for use in scientific research.

Scientific Research Applications

4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is commonly used as a buffer solution in biochemical and physiological experiments. It is used to maintain a stable pH in solutions and to prevent changes in pH due to the addition of other chemicals. 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is also used in electrophoresis and chromatography techniques to separate and analyze proteins and nucleic acids. Additionally, 4-morpholinesulfonic acid - (diphenylmethyl)amine (1:1) is used in cell culture experiments to maintain the pH of the cell media.

Properties

IUPAC Name |

diphenylmethanamine;morpholine-4-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.C4H9NO4S/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;6-10(7,8)5-1-3-9-4-2-5/h1-10,13H,14H2;1-4H2,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWXFTFLFHHYHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoic acid](/img/structure/B6133681.png)

![8-methoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxo-4-imidazolidinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6133683.png)

![(1S*,4S*)-2-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6133690.png)

![1-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6133696.png)

![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6133706.png)

![2-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B6133718.png)

![1-(4-{4-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B6133726.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6133730.png)

![3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol](/img/structure/B6133742.png)

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[(5-methyl-2-thienyl)methyl]benzamide](/img/structure/B6133755.png)

![4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]amino}-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6133757.png)